2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylbenzylamine with phthalic anhydride in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as toluene or xylene to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one: This compound is structurally similar but differs in the position of methyl groups.
1H-Indole, 2,3-dihydro-: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3-Dihydro-2,6-dimethyl-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58083-56-0 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,6-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-8-6-11(2)10(12)9(8)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
STFCSQRWAKMDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2=O)C)C=C1 |
Origin of Product |
United States |
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